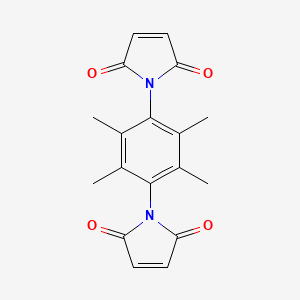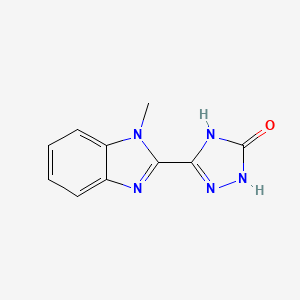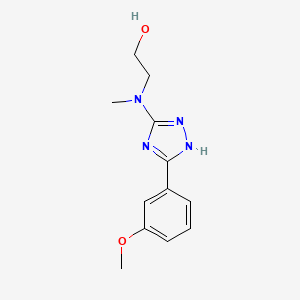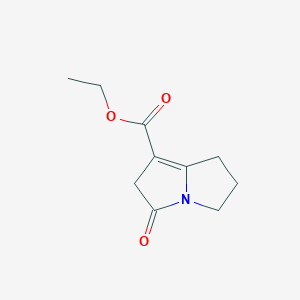
2-Aminoethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl butyrate is an organic compound that belongs to the class of esters. It is composed of a butyrate group attached to an aminoethyl group. The molecular formula of 2-Aminoethyl butyrate is C6H13NO2, and it has a molecular weight of 131.17 g/mol . Esters like 2-Aminoethyl butyrate are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-aminoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 2-Aminoethyl butyrate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity 2-Aminoethyl butyrate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl butyrate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involving 2-Aminoethyl butyrate can lead to the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butyric acid and 2-aminoethanol.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Aminoethyl butyrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Aminoethyl butyrate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and 2-aminoethanol. Butyric acid is known to modulate gene expression through the inhibition of histone deacetylases (HDACs), while 2-aminoethanol can participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl butyrate: An ester with a similar structure but without the amino group.
Methyl butyrate: Another ester with a similar structure but with a methyl group instead of an aminoethyl group.
Butyl acetate: An ester with a different alkyl group but similar ester functionality.
Uniqueness
2-Aminoethyl butyrate is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to other simple esters .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-aminoethyl butanoate |
InChI |
InChI=1S/C6H13NO2/c1-2-3-6(8)9-5-4-7/h2-5,7H2,1H3 |
InChI Key |
YSWFMQGCLBXBHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)






![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)



![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
